molecular formula C18H19N5O B5886449 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone

1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone

Cat. No. B5886449
M. Wt: 321.4 g/mol
InChI Key: GGOBEHBONSQGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone is a chemical compound that belongs to the class of kinase inhibitors. It is commonly used in scientific research to study the mechanisms of various diseases and their treatments.

Mechanism of Action

1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone works by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are critical for cell growth, proliferation, and survival. Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone vary depending on the specific kinase it targets. However, in general, it leads to the inhibition of cell growth, proliferation, and survival, as well as the induction of apoptosis in cancer cells. It has also been shown to modulate the immune system by inhibiting the activation of T cells and B cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone in lab experiments is its potency and specificity. It is a highly potent inhibitor of several kinases, making it an effective tool for studying their role in various diseases. Additionally, it has a high degree of specificity, meaning that it only targets specific kinases, minimizing off-target effects. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for research involving 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone. One area of interest is the development of more potent and selective inhibitors of specific kinases, which could lead to the development of more effective treatments for various diseases. Additionally, research is needed to better understand the mechanisms of action of this compound and how it can be used to modulate the immune system. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound, particularly in vivo, to ensure its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone involves a multi-step process that requires specialized knowledge and equipment. The most common method involves the reaction of 4,6,7-trimethyl-2-aminopyrido[4,3-d]pyrimidine with 4-methyl-5-oxo-2-pyrazinecarboxylic acid in the presence of a catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps.

Scientific Research Applications

1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone has been extensively used in scientific research to study the mechanisms of various diseases such as cancer, autoimmune disorders, and infectious diseases. It is a potent inhibitor of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in the development and progression of cancer. Additionally, it has been shown to modulate the immune system by inhibiting the activation of T cells and B cells, making it a potential therapeutic agent for autoimmune disorders.

properties

IUPAC Name

1-[4-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-9-6-14-11(3)21-18(22-16(14)7-10(9)2)23-17-19-8-15(13(5)24)12(4)20-17/h6-8H,1-5H3,(H,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOBEHBONSQGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C(C(=N3)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-2-(4,6,7-trimethyl-quinazolin-2-ylamino)-pyrimidin-5-yl]-ethanone

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